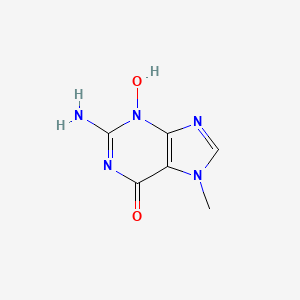
3-Hydroxy-7-methylguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-7-methylguanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is a metabolite of nucleic acids and is detected in small amounts in human urine. It is formed through the oxidation of 7-methylguanine, another guanine derivative. The presence of this compound in biological systems is significant due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methylguanine typically involves the oxidation of 7-methylguanine. This can be achieved using various oxidizing agents such as xanthine oxidase. The reaction conditions often include an aqueous medium and controlled temperature to ensure the selective oxidation of the methyl group at the 7-position to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its niche applications and the complexity of its synthesis. the process would generally involve large-scale oxidation reactions with stringent control over reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-7-methylguanine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Xanthine oxidase, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce dihydroxy derivatives, while substitution can yield various functionalized guanine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-7-methylguanine has several scientific research applications:
Chemistry: Used as a model compound to study the oxidation and methylation of nucleobases.
Biology: Investigated for its role in nucleic acid metabolism and its presence in biological fluids as a biomarker.
Medicine: Explored for its potential as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a candidate for anticancer therapy.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-7-methylguanine involves its interaction with specific molecular targets. It competitively inhibits the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) by binding to its active site. This inhibition prevents the enzyme from repairing DNA damage, which can be beneficial in cancer therapy by enhancing the effects of DNA-damaging agents. The compound also interacts with RNA-modifying enzymes, affecting gene expression and RNA stability.
Comparación Con Compuestos Similares
3-Hydroxy-7-methylguanine is similar to other guanine derivatives such as:
7-Methylguanine: A precursor to this compound, formed through methylation of guanine.
8-Hydroxy-7-methylguanine: Another hydroxylated derivative with similar inhibitory effects on PARP.
Guanine: The parent compound, a fundamental nucleobase in DNA and RNA.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
30345-27-8 |
|---|---|
Fórmula molecular |
C6H7N5O2 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-7-methylpurin-6-one |
InChI |
InChI=1S/C6H7N5O2/c1-10-2-8-4-3(10)5(12)9-6(7)11(4)13/h2,13H,1H3,(H2,7,9,12) |
Clave InChI |
MDGMWFWAECOQFN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N=C(N2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


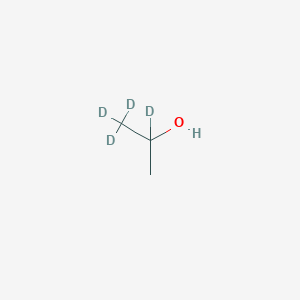
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
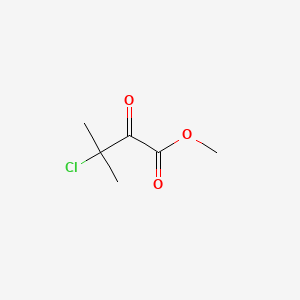

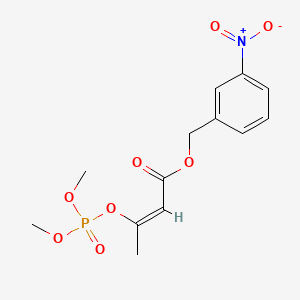
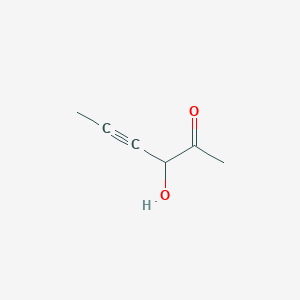
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)

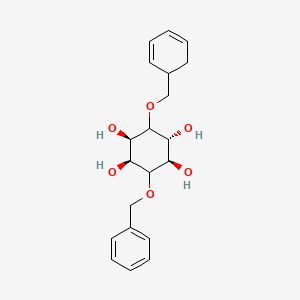
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
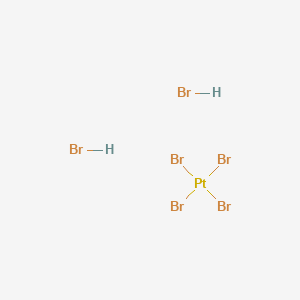

![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
